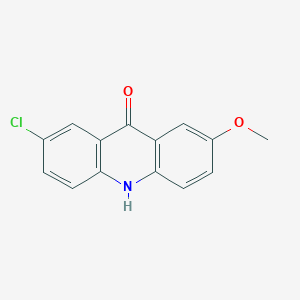

2-Chloro-7-methoxyacridin-9(10H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-7-methoxyacridin-9(10H)-one is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound is characterized by the presence of a chlorine atom at the second position and a methoxy group at the seventh position on the acridine ring, along with a ketone group at the ninth position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methoxyacridin-9(10H)-one typically involves the chlorination of 7-methoxyacridin-9(10H)-one. The reaction is carried out under controlled conditions using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-7-methoxyacridin-9(10H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products

Oxidation: Formation of acridone derivatives.

Reduction: Formation of 2-chloro-7-methoxyacridin-9(10H)-ol.

Substitution: Formation of various substituted acridines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-7-methoxyacridin-9(10H)-one has been investigated for its anticancer properties . Research indicates that acridine derivatives can intercalate into DNA, disrupting its function and leading to cell death. This compound has shown significant cytotoxic effects against various cancer cell lines, including those associated with solid tumors.

- Mechanism of Action: The primary mechanism involves DNA intercalation, which inhibits DNA replication and transcription. Additionally, it may induce apoptosis in cancer cells by disrupting cellular processes.

The compound is also studied for its potential as an antimicrobial agent . Its ability to inhibit specific enzymes, such as trypanothione reductase, is crucial for the survival of certain parasites, making it a candidate for antiparasitic drug development.

- Insecticidal Properties: Acridine derivatives are known to exhibit insecticidal activity against mosquito larvae, suggesting potential applications in vector control.

Fluorescent Properties

Due to its fluorescent characteristics, this compound is valuable in biological imaging . It can be utilized to track biological processes within cells, aiding in the study of cellular mechanisms and disease progression.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against human cancer cell lines. The compound's ability to intercalate into DNA was identified as a key factor in its anticancer activity.

- Insecticidal Properties : Research explored the insecticidal activity of acridine derivatives against Aedes aegypti and Culex quinquefasciatus. While specific data on this compound was not provided, the broader class of acridine derivatives showed promise in vector control applications.

- Fluorescent Imaging : The compound's fluorescent properties have been leveraged in biological imaging studies, making it valuable for tracking biological processes at the cellular level.

Wirkmechanismus

The mechanism of action of 2-Chloro-7-methoxyacridin-9(10H)-one involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it inhibits enzymes like trypanothione reductase by binding to their active sites, thereby blocking their activity and affecting the survival of parasites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

9-Chloro-2-methoxyacridine: Similar structure but with different substitution patterns.

2-Chloro-7-methoxyacridin-9-ylamine: Contains an amine group instead of a ketone.

Uniqueness

2-Chloro-7-methoxyacridin-9(10H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit specific enzymes makes it a valuable compound for research in medicinal chemistry and parasitology.

Biologische Aktivität

2-Chloro-7-methoxyacridin-9(10H)-one is a derivative of acridine, a class of compounds known for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

- Molecular Formula : C15H12ClN3O

- Molecular Weight : 273.73 g/mol

- InChI Key : ZBXBUBRRDABCKL-UHFFFAOYSA-N

Anticancer Activity

Acridine derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Studies show that acridine compounds can cause cell cycle arrest in the G1 phase, leading to reduced proliferation of cancer cells. For instance, acridine derivatives have been reported to inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription, thereby triggering apoptosis in various cancer cell lines such as U937 and HCT116 .

- Mechanisms of Action : The mechanisms include:

Antimicrobial Activity

This compound has also shown potential antimicrobial properties. Acridine derivatives are known to exhibit activity against a range of pathogens:

- Bacterial Inhibition : Research has indicated that certain acridine compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Antiviral Effects : Some studies suggest that acridines may possess antiviral properties against viruses such as SARS-CoV-2 .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of various acridine derivatives, it was found that this compound exhibited significant cytotoxicity against human lung adenocarcinoma cells. The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity against cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy of several acridine derivatives, including this compound. The results showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | DNA intercalation | |

| Topoisomerase II inhibition | ||

| ROS generation | ||

| Antimicrobial | Bacterial growth inhibition | |

| Antiviral activity |

Table 2: IC50 Values of Acridine Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | ~5 | HCT116 |

| 9-(2′-hydroxyethylamino)-4-methyl-1-nitroacridine | ~3 | Lung adenocarcinoma |

| 9-Aminoacridines | ~10 | Various cell lines |

Eigenschaften

IUPAC Name |

2-chloro-7-methoxy-10H-acridin-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2/c1-18-9-3-5-13-11(7-9)14(17)10-6-8(15)2-4-12(10)16-13/h2-7H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJNCRCUQLOUIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C(C2=O)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.